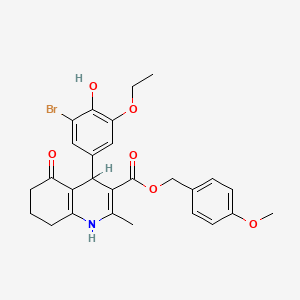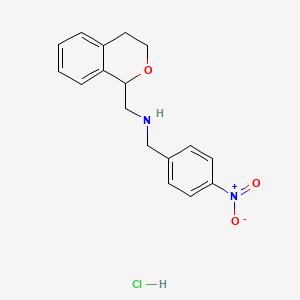![molecular formula C16H10ClF6NO2 B5090664 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTF is a member of the benzamide family of compounds, which are known to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA replication. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is thought to bind to the DNA molecule, preventing the replication machinery from accessing and replicating the DNA. This disruption leads to the inhibition of cell growth and division, which is particularly effective in cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has also been shown to have a low toxicity profile, making it a potentially safe and effective compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide in scientific research is its specificity for inhibiting DNA replication. This specificity makes it a valuable tool for studying the mechanisms of DNA replication and the effects of DNA replication inhibition on cellular processes. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. One area of interest is in the development of new cancer treatments that utilize N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide or similar compounds. Another area of research is in the study of the mechanisms of DNA replication inhibition, which could lead to a better understanding of the processes underlying cancer growth and division. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is a complex process that involves several steps. One of the most common methods for synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is through the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. This inhibition is thought to be due to the compound's ability to interfere with the DNA replication process, which is essential for cancer cell growth and division.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIGDXUWSXAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)

![2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate](/img/structure/B5090613.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)

![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)